molecular formula C18H18O3 B179401 Isomagnolone CAS No. 155709-41-4

Isomagnolone

Cat. No. B179401
M. Wt: 282.3 g/mol
InChI Key: LVHHYWFCRQIOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomagnolone is a natural product isolated from the barks of Illicium simonsii . It is a type of compound known as Phenylpropanoids . The molecular formula of Isomagnolone is C18H18O3 and it has a molecular weight of 282.3 g/mol .


Synthesis Analysis

A synthesis of Isomagnolone, a (3-0-4’)-neolignan isolated from Illicium simonsii, has been reported via the synthesis of the appropriate biphenyl ether as an alternative to conventional oxidative coupling route . Another study also reported the synthesis of neolignan Isomagnolone and its isomer .


Molecular Structure Analysis

The molecular structure of Isomagnolone consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The SMILES representation of Isomagnolone is C=CCC1=CC=C (O)C (OC2=CC=C (C (CC)=O)C=C2)=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving Isomagnolone are not mentioned in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Isomagnolone is a powder . It has a molecular weight of 282.33 and a molecular formula of C18H18O3 .

Safety And Hazards

Isomagnolone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHHYWFCRQIOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186467
Record name 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomagnolone

CAS RN

155709-41-4
Record name 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155709-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isomagnolone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isomagnolone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isomagnolone
Reactant of Route 4
Reactant of Route 4
Isomagnolone
Reactant of Route 5
Reactant of Route 5
Isomagnolone
Reactant of Route 6
Reactant of Route 6
Isomagnolone

Citations

For This Compound
6
Citations
AK Panda - 2002 - nopr.niscpr.res.in
… A convenient synthesis of an unsymmetrical biphenyl ether and its elaboration for the synthesis of Illicium neolignan - isomagnolone … A facile synthesis of isomagnolone, a (3-0-4')-neolignan …
Number of citations: 2 nopr.niscpr.res.in
R Yang, E Hou, W Cheng, X Yan, T Zhang… - Journal of Medicinal …, 2022 - ACS Publications
… , we first performed the synthesis of isomagnolone (I) and its high-yielding isomer II (Scheme 1C) and found that isomer II has antibacterial effects comparable to isomagnolone (I). To …
Number of citations: 55 pubs.acs.org
IS Kouno, C Iwamoto, Y KAMEDA… - Chemical and …, 1994 - jstage.jst.go.jp
… A new biphenylneolignan, named isomagnolone (5), was also isolated and its structure was … Thus, the structure of 5 was assigned to isomagnolone. Although fi-eudesmol (7) and oc-…
Number of citations: 61 www.jstage.jst.go.jp
Y Chun-Shu - jlc.jst.go.jp
… A new biphenylneolignan, named isomagnolone (5), was also isolated and its structure was … Thus, the structure of 5 was assigned to isomagnolone. Although 13-eudesmol (7) and oz-…
Number of citations: 0 jlc.jst.go.jp
X Tian, X Guo, Z Zhuo, R Zeng, X Fang, X Xu, H Li… - RSC …, 2017 - pubs.rsc.org
A phytochemical investigation on the branches and leaves of Illicium burmanicum led to the isolation of two unique allo-thujane-phenylpropane and lavandulane-phenylpropane hetero-…
Number of citations: 6 pubs.rsc.org
LC Li, DS Ning, YX Fu, ZH Pan - Fitoterapia, 2021 - Elsevier
Illicium difengpi is well-known as its stem barks that have been widely used in the Traditional Chinese Medicine (TCM) for therapy rheumatoid arthritis and traumatic injury. To …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.